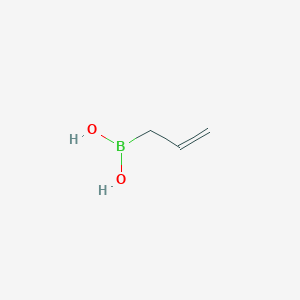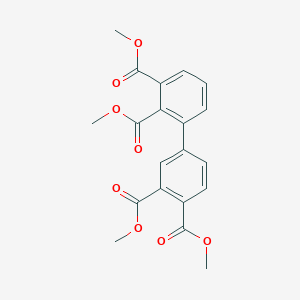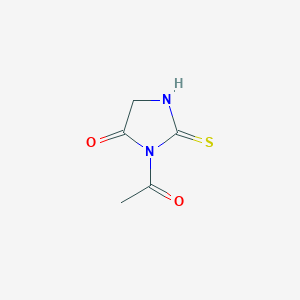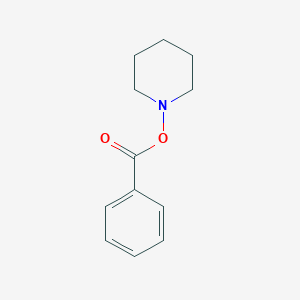
Diethyl 3-oxocyclopentane-1,1-dicarboxylate
Übersicht
Beschreibung
Diethyl 3-oxocyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O5. It is a colorless to yellow powder or liquid, often used in organic synthesis and chemical research. This compound is known for its role as an intermediate in the synthesis of various cyclopentanone derivatives, which are valuable in multiple chemical transformations and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 3-oxocyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form diethyl 3-hydroxycyclopentane-1,1-dicarboxylate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized cyclopentanone derivatives.
Reduction: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.
Substitution: Substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-oxocyclopentane-1,1-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cyclopentanone derivatives, which are important in organic synthesis and chemical transformations.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentanone derivatives.
Medicine: Research into potential therapeutic applications of cyclopentanone derivatives, including their use as precursors for drug development.
Industry: It is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 3-oxocyclopentane-1,1-dicarboxylate involves its role as an intermediate in various chemical reactions. It can undergo nucleophilic attack, oxidation, and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-oxocyclobutane-1,1-dicarboxylate: Similar in structure but with a four-membered ring instead of a five-membered ring.
Diethyl 3-oxocyclohexane-1,1-dicarboxylate: Similar in structure but with a six-membered ring.
Diethyl 3-oxocyclopentane-1,1-dicarboxylate: The compound .
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclopentanone derivatives, which have distinct applications in various fields .
Eigenschaften
IUPAC Name |
diethyl 3-oxocyclopentane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSAEVIOKMQREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450507 | |
| Record name | 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180573-13-1 | |
| Record name | 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)












